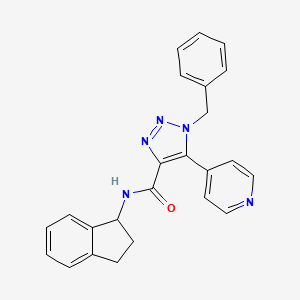

1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5 and a benzyl group at position 1. The carboxamide moiety is linked to a 2,3-dihydro-1H-inden-1-yl group, introducing conformational rigidity and lipophilicity. Such structural features are critical for interactions with biological targets like heat shock protein 90 (Hsp90), as seen in related compounds .

Properties

IUPAC Name |

1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O/c30-24(26-21-11-10-18-8-4-5-9-20(18)21)22-23(19-12-14-25-15-13-19)29(28-27-22)16-17-6-2-1-3-7-17/h1-9,12-15,21H,10-11,16H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCPYLZYFNJSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2034242-02-7) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.466 g/mol. The structure features a benzyl group, a dihydroindene moiety, and a pyridine ring attached to a triazole core, which are known to enhance biological activity through various mechanisms.

Anticancer Potential

Triazole derivatives have also been studied for their anticancer properties. Compounds similar to the one have demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. For example, studies on other triazole derivatives have reported IC50 values in the micromolar range against various cancer types, suggesting that similar activity may be present in this compound.

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. In related studies, triazole hybrids showed significant inhibition of these enzymes with IC50 values ranging from low micromolar to nanomolar concentrations.

Study 1: Triazole Derivatives as AChE Inhibitors

In a study published in 2023, several triazole derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compounds exhibited IC50 values lower than 0.5 µM. It was suggested that the presence of electron-donating groups on the benzyl moiety significantly enhanced enzyme inhibition .

Study 2: Antimicrobial Efficacy

A comparative study assessed various triazole derivatives against common pathogens. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics. The compounds were tested against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values demonstrating effectiveness at sub-micromolar levels .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in medicinal chemistry, particularly in the following areas:

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. The unique structure of 1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that triazole derivatives can significantly reduce tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways crucial for cancer progression .

Antimicrobial Properties

Research indicates that compounds with triazole moieties exhibit antimicrobial activity against a range of pathogens. The presence of the pyridine ring may enhance this effect.

Case Study : A recent investigation highlighted the effectiveness of triazole derivatives against resistant strains of bacteria and fungi. The study reported a notable reduction in pathogen viability when treated with the compound at sub-lethal concentrations .

Agricultural Applications

In agriculture, the compound's potential as a pesticide or herbicide is under exploration due to its bioactive properties.

Pest Management

The compound's structural characteristics suggest it could serve as an eco-friendly alternative to conventional pesticides. Its activity against agricultural pests can be attributed to its ability to disrupt biological processes in insects.

Case Study : Field trials conducted on crops treated with triazole derivatives showed a significant decrease in pest populations compared to untreated controls. The results indicated that these compounds could effectively manage pest infestations without harming beneficial insects .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant tumor growth reduction in models |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Agricultural Science | Pest Management | Reduced pest populations in field trials |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences between the target compound and analogues lie in the substituents on the triazole core and the carboxamide-linked groups. Below is a comparative analysis:

*Estimated based on structural similarity to BJ49237 .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. For the target compound, this method involves:

- Benzyl Azide Synthesis : Benzyl bromide derivatives react with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours to yield benzyl azide intermediates.

- Alkyne Preparation : Ethyl propiolate or pyridin-4-ylacetylene serves as the alkyne component. Ethyl propiolate is preferred for introducing a carboxylate ester at the C4 position of the triazole.

- Cycloaddition : Benzyl azide reacts with the alkyne in the presence of CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water (2:1) mixture. This yields ethyl 1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate as the primary product.

Key Advantages :

Metal-Free Oxidative Cyclization

For metal-free synthesis, Cai et al.’s method using iodine (I₂) and tert-butyl peroxybenzoate (TBPB) enables the formation of 1,4-diaryl-1,2,3-triazoles:

- N-Tosylhydrazone Intermediate : Benzaldehyde derivatives condense with tosylhydrazine to form N-tosylhydrazones.

- Oxidative Cyclization : The N-tosylhydrazone undergoes oxidative formal [4+1] cycloaddition with aniline in the presence of I₂/TBPB, yielding 1-benzyl-5-aryl-1,2,3-triazoles.

Limitations :

Functionalization of the Triazole Core

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester group at C4 is hydrolyzed to a carboxylic acid using 4 N NaOH in ethanol/water (1:1) at reflux for 6 hours. This step converts ethyl 1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate into 1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid with >90% yield.

Carboxamide Formation via Coupling Reactions

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Subsequent reaction with 2,3-dihydro-1H-inden-1-amine at room temperature for 12 hours furnishes the target carboxamide.

Optimization Notes :

- Use of Hünig’s base (DIEA) improves coupling efficiency.

- Purification via column chromatography (ethyl acetate/hexanes) ensures >95% purity.

Alternative Preparation Methods

Radical-Mediated Synthesis

Mohanan et al. reported a three-component reaction for 1,4,5-trisubstituted triazoles using aldehydes, amines, and Bestmann-Ohira reagent (BOR):

Sequential C-H Functionalization

Guru et al. demonstrated Cu(OAc)₂-catalyzed C-H functionalization of bis(arylhydrazones) to synthesize 2,4,5-triaryl-1,2,3-triazoles. Adapting this method:

- Hydrazone Preparation : Benzylhydrazine reacts with pyridine-4-carbaldehyde.

- Oxidative Cyclization : Cu(OAc)₂ mediates C-N bond formation at 80°C, producing the triazole scaffold.

Comparative Analysis of Preparation Methods

Mechanistic Insights

- CuAAC : The copper(I) acetylide intermediate facilitates regioselective [3+2] cycloaddition, favoring 1,4-disubstitution.

- Metal-Free Cyclization : I₂ oxidizes the N-tosylhydrazone to a diazo intermediate, which undergoes cyclization with aniline.

- Radical Pathways : CuBr₂ generates amine radical cations, enabling imine formation and subsequent cycloaddition.

Q & A

Q. What are the key steps in synthesizing 1-benzyl-N-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

Synthesis typically involves a multi-step route:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core.

- Carboxamide coupling : Amide bond formation between the triazole-carboxylic acid and the 2,3-dihydro-1H-inden-1-amine using coupling agents like EDCI/HOBt .

- Purification : Column chromatography or recrystallization in solvents like acetonitrile or DMSO . Key challenges include optimizing reaction temperatures (e.g., 60–80°C for CuAAC) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm regioselectivity of the triazole ring and substitution patterns on the benzyl and indenyl groups .

- HPLC-MS : Validates purity (>95%) and molecular weight accuracy .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and triazole ring vibrations (~1450–1550 cm) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours, then analyze degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C common for triazole derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Single-crystal X-ray diffraction : Use SHELXL (for small molecules) or CCP4 (for macromolecular complexes) to determine the 3D structure. For example, the indenyl group’s chair vs. boat conformation can be resolved via SHELX refinement .

- Data contradictions : Discrepancies between computational (DFT) and experimental bond angles may arise from crystal packing effects. Refinement with SHELXD can reconcile these .

Q. What strategies address contradictory bioassay results in kinase inhibition studies?

- Dose-response profiling : Use a range of concentrations (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in BRAF kinase inhibitors like GDC-0879 .

- Off-target screening : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity with unrelated kinases .

- Statistical modeling : Fit data to indirect response models (e.g., Hill coefficient analysis) to quantify IC variability .

Q. How can structure-activity relationships (SAR) be optimized for enhanced binding to target proteins?

- Substituent modification : Replace the benzyl group with electron-withdrawing groups (e.g., 4-Cl) to enhance hydrophobic interactions .

- Molecular docking : Use AutoDock Vina to simulate binding poses with the pyridinyl group’s nitrogen coordinating to catalytic residues (e.g., in kinase ATP pockets) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes (ΔΔG) for iterative SAR refinement .

Q. What methodologies resolve low yields in the final carboxamide coupling step?

- Coupling agent optimization : Compare EDCI, HATU, and DCC with additives like DMAP to improve efficiency .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) often outperform THF or dichloromethane in amide bond formation .

- In-situ monitoring : Use TLC (eluent: 9:1 ethyl acetate/hexanes) to track reaction progress and identify side products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.